(5-Formyl-2-methoxyphenyl) 2,5-dichlorobenzoate
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Overview
Description
(5-Formyl-2-methoxyphenyl) 2,5-dichlorobenzoate: is an organic compound with the empirical formula C17H14Cl2O5. It is a derivative of benzoic acid and is characterized by the presence of formyl, methoxy, and dichlorobenzoate groups. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Formyl-2-methoxyphenyl) 2,5-dichlorobenzoate typically involves the esterification of 5-formyl-2-methoxyphenol with 2,5-dichlorobenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: (5-Formyl-2-methoxyphenyl) 2,5-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-Formyl-2-methoxybenzoic acid.
Reduction: 5-Hydroxymethyl-2-methoxyphenyl 2,5-dichlorobenzoate.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of (5-Formyl-2-methoxyphenyl) 2,5-dichlorobenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and dichlorobenzoate groups may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
5-Formyl-2-methoxyphenyl 2-chlorobenzoate: Similar structure but with one chlorine atom.
5-Formyl-2-methoxyphenyl acetate: Lacks the dichlorobenzoate group.
5-Formyl-2-methoxyphenylboronic acid: Contains a boronic acid group instead of the dichlorobenzoate group.
Uniqueness:
- The presence of both formyl and dichlorobenzoate groups in (5-Formyl-2-methoxyphenyl) 2,5-dichlorobenzoate makes it unique compared to its analogs. This combination of functional groups can result in distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
(5-formyl-2-methoxyphenyl) 2,5-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O4/c1-20-13-5-2-9(8-18)6-14(13)21-15(19)11-7-10(16)3-4-12(11)17/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBWBBNRCMIMKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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